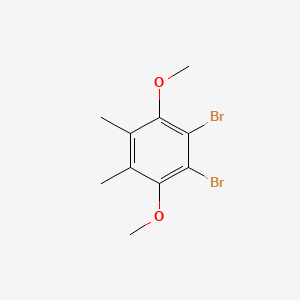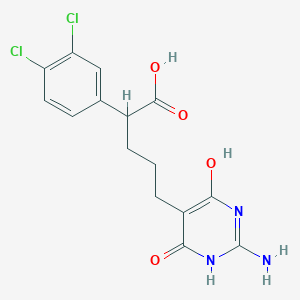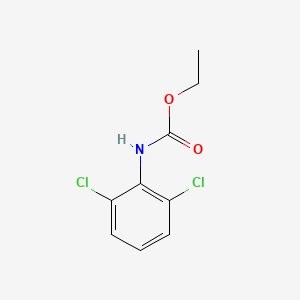
Ethyl (2,6-dichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2,6-dichlorophenyl)carbamate: is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of carbamic acid and is characterized by the presence of two chlorine atoms attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reaction of 2,6-dichloroaniline with ethyl chloroformate: This method involves the reaction of 2,6-dichloroaniline with ethyl chloroformate in the presence of a base such as triethylamine.
Carbamoylation of 2,6-dichloroaniline: Another method involves the carbamoylation of 2,6-dichloroaniline using ethyl isocyanate.
Industrial Production Methods: Industrial production of ethyl (2,6-dichlorophenyl)carbamate often involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Ethyl (2,6-dichlorophenyl)carbamate can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the phenyl ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,6-dichloroaniline and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, room temperature to elevated temperatures.
Hydrolysis: Hydrochloric acid, sodium hydroxide, reflux conditions.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products such as 2,6-dichloroaniline derivatives can be formed.
Hydrolysis: 2,6-dichloroaniline and ethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: Ethyl (2,6-dichlorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Therapeutic Agent: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain diseases.
Industry:
Wirkmechanismus
Molecular Targets and Pathways: Ethyl (2,6-dichlorophenyl)carbamate exerts its effects by inhibiting specific enzymes, such as acetylcholinesterase, in pests. This inhibition leads to the accumulation of acetylcholine, resulting in the disruption of normal nerve function and ultimately causing the death of the pest .
Vergleich Mit ähnlichen Verbindungen
Methyl (2,6-dichlorophenyl)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Propyl (2,6-dichlorophenyl)carbamate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific combination of the ethyl group and the 2,6-dichlorophenyl moiety, which imparts distinct chemical and biological properties compared to its methyl and propyl analogs .
Eigenschaften
Molekularformel |
C9H9Cl2NO2 |
|---|---|
Molekulargewicht |
234.08 g/mol |
IUPAC-Name |
ethyl N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)12-8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
UUHKLXIRQAXOFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=C(C=CC=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




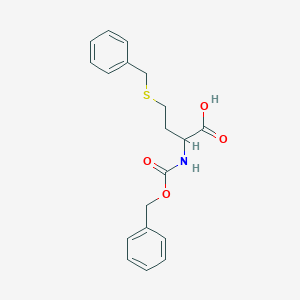
![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940077.png)
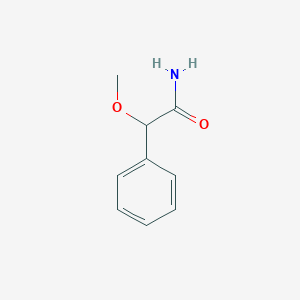

![1-Oxaspiro[4.5]decan-6-one](/img/structure/B11940088.png)


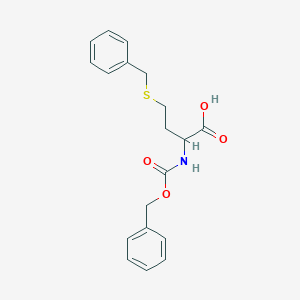
![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)
